Imirestat is a spirohydantoin aldose reductase inhibitor (ARI). [] ARIs are a class of drugs that block the enzyme aldose reductase. [] Imirestat has been investigated for its potential therapeutic use in diabetic complications such as diabetic neuropathy and cataracts. [, , , , ] It has also been explored for potential applications in periodontitis. [, ]
The synthesis of Imirestat involves a multi-step process starting from commercially available materials. The key steps include:
Imirestat primarily participates in reactions involving:
The mechanism of action of Imirestat involves:
Imirestat exhibits several notable physical and chemical properties:
Imirestat has several scientific applications:
Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol. Under normoglycemic conditions, AR activity is relatively minor. However, chronic hyperglycemia—a hallmark of diabetes—drives pathological flux through this pathway. Sorbitol accumulation exerts osmotic stress within insulin-independent tissues (lens, retina, nerves, kidneys), while concurrent NADPH depletion compromises cellular antioxidant defenses. This dual insult triggers cascading pathophysiological events:
Inhibition of AR is therefore a strategic approach to interrupt this cascade at its origin, aiming to prevent or delay the onset and progression of diabetic complications affecting the eyes, nerves, and kidneys [1] [2] [6].
The development of ARIs has been marked by significant challenges. Early compounds like alrestatin (1st generation) and sorbinil (spirohydantoin class) demonstrated proof-of-concept in animal models but failed in clinical trials due to insufficient efficacy or significant adverse effects (e.g., hypersensitivity, skin rashes). Tolrestat (acetic acid class) was withdrawn due to hepatic toxicity [1] [6]. This highlighted the need for ARIs with improved potency, tissue selectivity, and safety profiles.
Imirestat emerged from systematic efforts to optimize the phenanthrene-based succinimide scaffold. It was identified as a highly potent ARI (IC₅₀ = 8.5 nM) during preclinical screening [8]. Key distinguishing characteristics observed during its development included:
Table 1: Key Pharmacokinetic Properties of Imirestat
Property | Findings (Species) | Significance | Source |
---|---|---|---|
IC₅₀ | 8.5 nM | High potency against aldose reductase | [8] |
Topical Ocular Uptake | Rapid into cornea/lens | Targets key tissues for diabetic complications | [3] |
Cornea Half-life (Topical) | ~130 hours (Rabbit) | Sustained local action | [3] |
Lens Half-life (Topical) | ~140 hours (Rabbit) | Prolonged inhibition in critical tissue | [3] |
Systemic t₁/₂ (Low Dose) | ~272 ± 138 hours (2 mg, Human) | Suggests saturable tissue binding | [10] |
Systemic t₁/₂ (High Dose) | 50-70 hours (20-50 mg, Human) | Dose-dependent kinetics | [10] |
Oral Clearance | 30-45 ml/min (Human) | Relatively low and dose-independent | [10] |
Table 2: Tissue Distribution After Topical Ocular Administration (Albino Rabbits) [3]
Tissue | Time to Peak Concentration | Elimination Half-life (t₁/₂) | Key Observation |
---|---|---|---|
Cornea | Rapid (Minutes) | ~130 hours | Significant retention; primary reservoir |
Lens | Rapid (Minutes) | ~140 hours | Cortex > Nucleus accumulation; prolonged exposure |
Aqueous Humor | Rapid (Minutes) | <12 hours | Rapid clearance; transient exposure |
Vitreous Humor | Slower (Hours) | Detectable up to 72 hours | Moderate penetration and persistence |
Plasma | Variable | Long (Dose-dependent) | Systemic exposure present; lower than dosed eye |
Imirestat's molecular structure (C₁₅H₈F₂N₂O₂; MW 286.24) is characterized by a phenanthrene-imidazolidinedione (succinimide) core featuring strategic substitutions that confer its high potency and unique binding properties [4] [6] [8]:
com_Nhyd_2A
) and specific spatial arrangements of hydrogen bond acceptors/donors as critical determinants of high-affinity binding (pIC₅₀ ~8.0) [6]. Quantitative Structure-Activity Relationship (QSAR) models built using a dataset of 226 AR inhibitors identified molecular descriptors highly predictive of Imirestat's potency: com_Nhyd_2A
(hydrophobic nitrogen near center of mass), H_ringN_2B
(hydrogen bonding topology involving ring nitrogen), and fsp2Osp2C4B
(specific arrangement of sp² oxygen and carbon atoms). These descriptors underscore the importance of balanced hydrophobicity, precise hydrogen bonding capability, and specific electronic distributions for optimal AR inhibition [6].
Molecular docking simulations position Imirestat deep within the AR active site (docking score ~ -7.91 to -8.08 kcal/mol). Key interactions include:
Molecular dynamics simulations confirm the stability of this binding mode, with root-mean-square deviation (RMSD) values comparable to co-crystallized reference ligands, explaining its sustained inhibitory action [6].
Table 3: Structural Features Influencing Imirestat's Potency
Structural Feature | Chemical Role | Biological Consequence |
---|---|---|
Difluoro Substituents | Enhanced electron-withdrawing capacity; optimal size | Tight van der Waals packing in hydrophobic pocket; potential dipolar interactions |
Imidazolidinedione Core | Transition state analog; H-bond acceptor/donor | Direct interaction with catalytic triad (Tyr48, His110) and NADP⁺ cofactor |
Planar Phenanthrene Scaffold | Rigid hydrophobic framework | Extensive π-stacking (Trp111, Trp20); complementary fit to active site topology |
Spatial Descriptors (e.g., com_Nhyd_2A ) | Encodes hydrophobic nitrogen proximity | QSAR models confirm critical role in high-affinity binding (pIC₅₀ ~8.0) [6] |
Table 4: Comparison of Imirestat with Representative ARIs
ARI (Class) | Key Structural Features | Reported Potency (IC₅₀) | Distinguishing PK/PD Feature |
---|---|---|---|
Imirestat (Succinimide) | Phenanthrene-difluoro-imidazolidinedione | 8.5 nM [8] | Extreme tissue retention (lens/cornea t₁/₂ >5 days) [3] |
Sorbinil (Spirohydantoin) | Spirofluorene-hydantoin | ~25-50 nM [1] | Significant hypersensitivity liability [1] |
Epalrestat (Acetic Acid) | Rhodanine-carboxylic acid | ~100-200 nM [6] | Only marketed ARI (Japan/China); moderate tissue penetration |
Tolrestat (Acetic Acid) | Dichlorophenyl-oxopyrano-acetic acid | ~35 nM [1] | Withdrawn (hepatotoxicity) [1] |
Fidarestat (Spirohydantoin) | Difluorobenzospirothiazolidinone | ~3-5 nM [2] | Potent; stalled development |
Ranirestat (Succinimide) | Benzopyrano-imidazolidinedione | ~15 nM [6] | CNS penetration focus; Phase III trials [6] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1